Cas no 1557443-45-4 (4-Methoxy-1-benzofuran-7-carboxylic acid)

4-Methoxy-1-benzofuran-7-carboxylic acid is a benzofuran derivative featuring a methoxy substituent at the 4-position and a carboxylic acid functional group at the 7-position. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its benzofuran core structure is of interest due to its potential biological activity, while the carboxylic acid group allows for further functionalization through esterification, amidation, or other derivatization reactions. The methoxy group enhances electron density, influencing reactivity and solubility. This product is typically characterized by high purity and stability, making it suitable for research and industrial applications requiring precise chemical modifications.
4-Methoxy-1-benzofuran-7-carboxylic acid structure
1557443-45-4 structure
Product name:4-Methoxy-1-benzofuran-7-carboxylic acid
CAS No:1557443-45-4
MF:C10H8O4
Molecular Weight:192.168123245239
CID:5708722
PubChem ID:84014411

4-Methoxy-1-benzofuran-7-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 4-Methoxy-1-benzofuran-7-carboxylicacid
    • 4-Methoxy-1-benzofuran-7-carboxylic acid
    • 1557443-45-4
    • EN300-1613984
    • インチ: 1S/C10H8O4/c1-13-8-3-2-7(10(11)12)9-6(8)4-5-14-9/h2-5H,1H3,(H,11,12)
    • InChIKey: MRAMGJBFXZUBNL-UHFFFAOYSA-N
    • SMILES: O1C=CC2C(=CC=C(C(=O)O)C1=2)OC

計算された属性

  • 精确分子量: 192.04225873g/mol
  • 同位素质量: 192.04225873g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 4
  • 重原子数量: 14
  • 回転可能化学結合数: 2
  • 複雑さ: 228
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 59.7Ų
  • XLogP3: 1.8

4-Methoxy-1-benzofuran-7-carboxylic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1613984-0.05g
4-methoxy-1-benzofuran-7-carboxylic acid
1557443-45-4
0.05g
$864.0 2023-06-04
Enamine
EN300-1613984-2500mg
4-methoxy-1-benzofuran-7-carboxylic acid
1557443-45-4
2500mg
$1819.0 2023-09-23
Enamine
EN300-1613984-500mg
4-methoxy-1-benzofuran-7-carboxylic acid
1557443-45-4
500mg
$891.0 2023-09-23
Enamine
EN300-1613984-100mg
4-methoxy-1-benzofuran-7-carboxylic acid
1557443-45-4
100mg
$817.0 2023-09-23
Enamine
EN300-1613984-5.0g
4-methoxy-1-benzofuran-7-carboxylic acid
1557443-45-4
5g
$2981.0 2023-06-04
Enamine
EN300-1613984-1.0g
4-methoxy-1-benzofuran-7-carboxylic acid
1557443-45-4
1g
$1029.0 2023-06-04
Enamine
EN300-1613984-0.5g
4-methoxy-1-benzofuran-7-carboxylic acid
1557443-45-4
0.5g
$987.0 2023-06-04
Enamine
EN300-1613984-10.0g
4-methoxy-1-benzofuran-7-carboxylic acid
1557443-45-4
10g
$4421.0 2023-06-04
Enamine
EN300-1613984-0.25g
4-methoxy-1-benzofuran-7-carboxylic acid
1557443-45-4
0.25g
$946.0 2023-06-04
Enamine
EN300-1613984-50mg
4-methoxy-1-benzofuran-7-carboxylic acid
1557443-45-4
50mg
$780.0 2023-09-23

4-Methoxy-1-benzofuran-7-carboxylic acid 関連文献

4-Methoxy-1-benzofuran-7-carboxylic acidに関する追加情報

4-Methoxy-1-benzofuran-7-carboxylic acid (CAS No. 1557443-45-4): A Comprehensive Overview

4-Methoxy-1-benzofuran-7-carboxylic acid, identified by the CAS number 1557443-45-4, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound belongs to the benzofuran family, a class of molecules known for their diverse biological activities and potential therapeutic applications. The structural features of 4-Methoxy-1-benzofuran-7-carboxylic acid, particularly the presence of a methoxy group at the 4-position and a carboxylic acid moiety at the 7-position, contribute to its unique chemical properties and reactivity, making it a valuable scaffold for drug discovery and synthetic chemistry.

The benzofuran core is a privileged structure in medicinal chemistry, often found in natural products and bioactive molecules. Its aromatic system allows for easy functionalization, enabling the development of derivatives with tailored biological activities. The methoxy group in 4-Methoxy-1-benzofuran-7-carboxylic acid enhances its solubility and stability, while the carboxylic acid group provides a site for further derivatization, such as esterification or amidation, which can modulate its pharmacokinetic properties.

In recent years, there has been a growing interest in exploring the pharmacological potential of benzofuran derivatives. Studies have demonstrated that compounds containing this motif exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, anticancer, and antimicrobial effects. The specific arrangement of functional groups in 4-Methoxy-1-benzofuran-7-carboxylic acid makes it an attractive candidate for further investigation in these areas.

One of the most compelling aspects of 4-Methoxy-1-benzofuran-7-carboxylic acid is its role as a building block in the synthesis of more complex molecules. Researchers have utilized this compound to develop novel inhibitors targeting various enzymes involved in disease pathways. For instance, derivatives of benzofuran have shown promise in inhibiting kinases and proteases that are overexpressed in cancer cells. The carboxylic acid group at the 7-position provides a convenient handle for covalent bond formation, allowing for the creation of highly specific inhibitors.

The synthesis of 4-Methoxy-1-benzofuran-7-carboxylic acid can be achieved through multiple routes, each offering distinct advantages depending on the desired scale and purity requirements. One common approach involves the condensation of 2-hydroxybenzaldehyde with methyl acetoacetate under basic conditions, followed by oxidation to introduce the carboxylic acid group. Alternatively, palladium-catalyzed cross-coupling reactions can be employed to construct the benzofuran core from simpler precursors.

The pharmacological evaluation of 4-Methoxy-1-benzofuran-7-carboxylic acid has revealed several interesting findings. In vitro studies have shown that this compound exhibits moderate activity against certain cancer cell lines, suggesting its potential as an anticancer agent. Additionally, it has demonstrated antioxidant properties by scavenging reactive oxygen species and reducing oxidative stress in cellular models. These findings highlight its therapeutic relevance and justify further exploration.

The structural diversity of benzofuran derivatives makes them valuable tools for understanding drug-receptor interactions and designing more effective drugs. Computational studies have been instrumental in predicting the binding modes of these compounds to target proteins, providing insights into their mechanism of action. These studies often involve molecular docking simulations, which can help identify key interactions between 4-Methoxy-1-benzofuran-7-carboxylic acid and biological targets.

In conclusion, 4-Methoxy-1-benzofuran-7-carboxylic acid (CAS No. 1557443-45-4) is a versatile and promising compound with significant potential in pharmaceutical research. Its unique structural features and biological activities make it an attractive scaffold for drug discovery efforts aimed at developing new treatments for various diseases. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in medicinal chemistry and drug development.

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